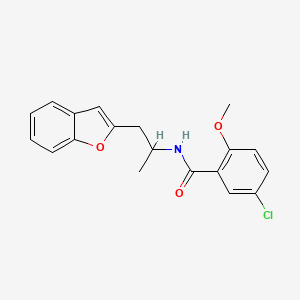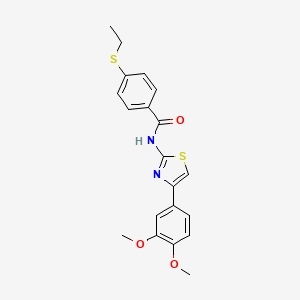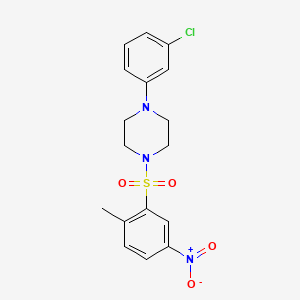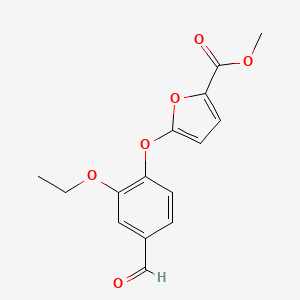![molecular formula C12H12F3NO3 B3015351 (3-Hydroxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone CAS No. 1272778-90-1](/img/structure/B3015351.png)
(3-Hydroxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Hydroxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone, also known as TFMK, is a chemical compound that has been widely studied for its potential as a pharmaceutical agent. TFMK is a ketone derivative that has shown promise in a variety of scientific research applications, including cancer treatment, anti-inflammatory therapy, and pain management.
作用机制
The mechanism of action of (3-Hydroxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone is not fully understood, but it is thought to act through the inhibition of specific enzymes and signaling pathways involved in inflammation and pain. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. Additionally, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, as well as to inhibit the migration of immune cells to sites of inflammation. Additionally, this compound has been shown to have analgesic effects, reducing pain in animal models of acute and chronic pain.
实验室实验的优点和局限性
(3-Hydroxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, making it readily available for use in experiments. Additionally, this compound has been extensively studied, with a large body of literature supporting its potential as a pharmaceutical agent. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the specific experimental conditions.
未来方向
There are several potential future directions for research on (3-Hydroxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone. One area of interest is its potential as a cancer therapy. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further research could explore its potential as a cancer treatment. Additionally, this compound could be further studied for its potential as an anti-inflammatory agent and pain management therapy, with the goal of developing new treatments for chronic inflammatory conditions and pain disorders.
合成方法
The synthesis of (3-Hydroxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone involves the reaction of 4-(trifluoromethoxy)benzaldehyde with hydroxypyrrolidine in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure this compound.
科学研究应用
(3-Hydroxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone has been extensively studied for its potential as a pharmaceutical agent. It has shown promising results in preclinical studies as an anti-inflammatory agent, with the ability to reduce inflammation in both acute and chronic models. Additionally, this compound has been shown to have analgesic effects, making it a potential candidate for pain management.
属性
IUPAC Name |
(3-hydroxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)19-10-3-1-8(2-4-10)11(18)16-6-5-9(17)7-16/h1-4,9,17H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILXICRGIOJJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[[2-[[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B3015272.png)

![[(2S,3As,6aS)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride](/img/structure/B3015274.png)

![(Z)-ethyl 2-((4-bromobenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3015278.png)



![1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3015283.png)

![2-[[5-(4-methoxyphenyl)-2-(4-methylsulfanylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3015287.png)

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B3015291.png)